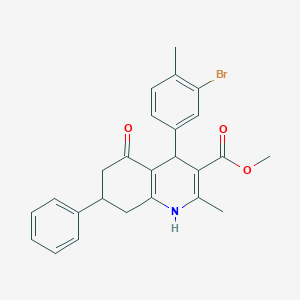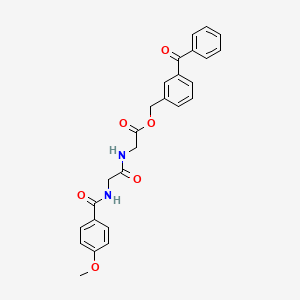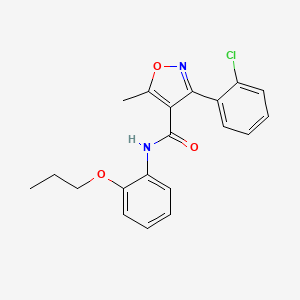![molecular formula C22H17ClN4O4 B4163177 5-chloro-7-[(4-methoxy-3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B4163177.png)
5-chloro-7-[(4-methoxy-3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol
Descripción general
Descripción
5-chloro-7-[(4-methoxy-3-nitrophenyl)(2-pyridinylamino)methyl]-8-quinolinol, commonly known as Clioquinol, is an organic compound with a broad range of applications in scientific research. It is a hydroxyquinoline derivative that has been used as an antimicrobial agent, a metal chelator, and a potential therapeutic agent for various diseases.
Mecanismo De Acción
Clioquinol exerts its antimicrobial activity by chelating metal ions, such as zinc and copper, that are essential for bacterial and fungal growth. By chelating these metal ions, Clioquinol disrupts the normal functioning of these microorganisms, leading to their death. In the case of neurodegenerative diseases, Clioquinol inhibits the aggregation of beta-amyloid, a protein that forms plaques in the brain, by binding to metal ions and preventing their interaction with beta-amyloid. Moreover, Clioquinol promotes metal ion homeostasis, which is disrupted in neurodegenerative diseases, by regulating the levels of zinc and copper in the brain.
Biochemical and Physiological Effects
Clioquinol has been shown to have various biochemical and physiological effects in scientific research. It has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. Moreover, Clioquinol has been shown to promote metal ion homeostasis in the brain, which is disrupted in neurodegenerative diseases, by regulating the levels of zinc and copper. Additionally, Clioquinol has been shown to inhibit beta-amyloid aggregation, a hallmark of Alzheimer's disease, by binding to metal ions and preventing their interaction with beta-amyloid.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Clioquinol has various advantages and limitations for lab experiments. One of the advantages of Clioquinol is its broad range of applications, including antimicrobial activity, metal chelation, and potential therapeutic effects against neurodegenerative diseases. Moreover, Clioquinol is relatively easy to synthesize and has a long shelf life. However, one of the limitations of Clioquinol is its potential toxicity at high concentrations. Moreover, Clioquinol has been shown to have low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are various future directions for the use of Clioquinol in scientific research. One potential direction is the development of Clioquinol-based therapies for neurodegenerative diseases, such as Alzheimer's and Parkinson's. Moreover, further research is needed to investigate the potential of Clioquinol as an antimicrobial agent against emerging bacterial and fungal strains. Additionally, the use of Clioquinol as a metal chelator for the treatment of other metal-related disorders, such as iron overload, is an area of interest for future research.
Conclusion
In conclusion, Clioquinol is an organic compound with a broad range of applications in scientific research. It has been extensively used as an antimicrobial agent, a metal chelator, and a potential therapeutic agent for various diseases. Clioquinol exerts its effects by chelating metal ions, promoting metal ion homeostasis, and inhibiting beta-amyloid aggregation. While Clioquinol has various advantages for lab experiments, it also has potential limitations, such as toxicity at high concentrations and low solubility in water. Nonetheless, the potential of Clioquinol as a therapeutic agent for neurodegenerative diseases and other metal-related disorders remains an area of interest for future research.
Aplicaciones Científicas De Investigación
Clioquinol has been extensively used in scientific research due to its broad range of applications. It has been used as an antimicrobial agent against various bacterial and fungal strains. Moreover, Clioquinol has been shown to have potential therapeutic effects against neurodegenerative diseases, such as Alzheimer's and Parkinson's, by inhibiting beta-amyloid aggregation and promoting metal ion homeostasis. Additionally, Clioquinol has been used as a metal chelator for the treatment of Wilson's disease, a genetic disorder that causes copper accumulation in the body.
Propiedades
IUPAC Name |
5-chloro-7-[(4-methoxy-3-nitrophenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4O4/c1-31-18-8-7-13(11-17(18)27(29)30)20(26-19-6-2-3-9-24-19)15-12-16(23)14-5-4-10-25-21(14)22(15)28/h2-12,20,28H,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCUKGVAQQZZNPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=CC(=C3C=CC=NC3=C2O)Cl)NC4=CC=CC=N4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-bromophenyl)-2-({5-[1-(4-ethylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4163094.png)

![1-[3-(2-fluorophenoxy)propyl]-1H-benzimidazole](/img/structure/B4163105.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4163113.png)


![1-[2-(2-sec-butylphenoxy)ethyl]-1H-benzimidazole hydrochloride](/img/structure/B4163140.png)
![N'-{[(4-chlorophenyl)thio]acetyl}-4-nitrobenzohydrazide](/img/structure/B4163145.png)
![1-[4-(2-allylphenoxy)butyl]-1H-benzimidazole](/img/structure/B4163147.png)
![N'-[4-(2-allyl-4-chlorophenoxy)butyl]-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4163153.png)
![1-{2-[(1-bromo-2-naphthyl)oxy]ethoxy}-2,5-pyrrolidinedione](/img/structure/B4163159.png)
![methyl 4'-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}-2-biphenylcarboxylate](/img/structure/B4163171.png)
![1-[4-(3-methyl-4-nitrophenoxy)butyl]-1H-benzimidazole oxalate](/img/structure/B4163185.png)
![N-(4-fluorophenyl)-N'-[4-(2-oxo-1-pyrrolidinyl)benzyl]urea](/img/structure/B4163192.png)